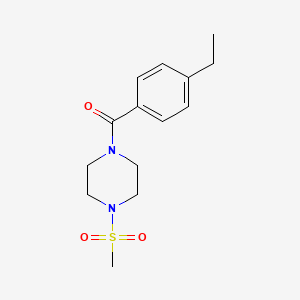
2-(1-piperidinyl)-4,6-pyrimidinediamine
Übersicht
Beschreibung
2-(1-piperidinyl)-4,6-pyrimidinediamine, also known as PDD, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PDD is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. As a result, PDD has been investigated for its potential use in cancer therapy, neuroprotection, and other areas of biomedical research.
Wirkmechanismus
2-(1-piperidinyl)-4,6-pyrimidinediamine works by inhibiting the enzyme PARP, which plays a crucial role in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. Inhibition of PARP by this compound leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in DNA repair, PARP has also been implicated in various cellular processes such as inflammation, cell death, and gene expression. This compound has been shown to modulate these processes, leading to its potential use in various areas of biomedical research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-piperidinyl)-4,6-pyrimidinediamine in lab experiments is its potency and selectivity for PARP inhibition. This compound has been shown to be a more potent PARP inhibitor than other compounds such as 3-aminobenzamide and has also been shown to be selective for PARP over other enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity, as PARP inhibition has been implicated in various cellular processes that are important for normal cell function.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1-piperidinyl)-4,6-pyrimidinediamine and PARP inhibition. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of interest is the investigation of the role of PARP in various cellular processes, such as inflammation and gene expression, and the potential use of PARP inhibitors such as this compound in these areas. Additionally, the potential use of this compound and other PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research.
Wissenschaftliche Forschungsanwendungen
2-(1-piperidinyl)-4,6-pyrimidinediamine has been extensively studied for its potential use in cancer therapy. PARP inhibitors such as this compound have been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations. This compound has also been investigated for its potential use in neuroprotection, as PARP activation has been implicated in various neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-piperidin-1-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLTXDXQQGXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586492 | |
| Record name | 2-(Piperidin-1-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24867-30-9 | |
| Record name | 2-(Piperidin-1-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2-naphthyl)ethanone](/img/structure/B4709270.png)
![N-{[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4709272.png)
![4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4709278.png)
![2-cyano-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B4709292.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709298.png)
![N-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4709305.png)
![2-[(3-chlorophenyl)amino]-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4709312.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4709318.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709323.png)


![2-(3-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4709344.png)

![2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4709365.png)